

# Thp-peg4-C1-OH structure and molecular weight

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## Compound of Interest

Compound Name: *Thp-peg4-C1-OH*

Cat. No.: *B11931740*

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An In-depth Technical Guide on **Thp-peg4-C1-OH** for Advanced Drug Development

For researchers, scientists, and professionals in the field of drug development, particularly in the burgeoning area of targeted protein degradation, understanding the tools and linkers available is paramount. This guide provides a comprehensive overview of **Thp-peg4-C1-OH**, a key heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Introduction to Thp-peg4-C1-OH

**Thp-peg4-C1-OH** is a chemical linker characterized by a tetraethylene glycol (PEG4) chain.<sup>[1][2][3][4][5]</sup> One terminus of the PEG chain is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group, while the other terminus possesses a hydroxyl (-OH) group, available for chemical modification. The "-C1-" designation in its nomenclature indicates an additional single carbon unit, distinguishing it from similar common linkers.

This linker is primarily utilized in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively degrade target proteins of interest (POIs). They achieve this by bringing a target protein into close proximity with an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome pathway. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

## Chemical Structure and Properties

The precise structure of **Thp-peg4-C1-OH**, as defined by its molecular formula, is a cornerstone of its function, allowing for its specific application in PROTAC synthesis.

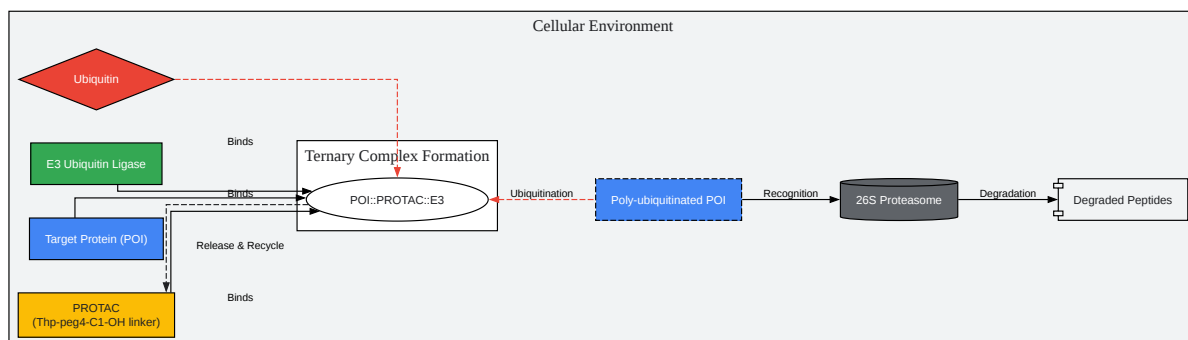
#### Quantitative Data Summary

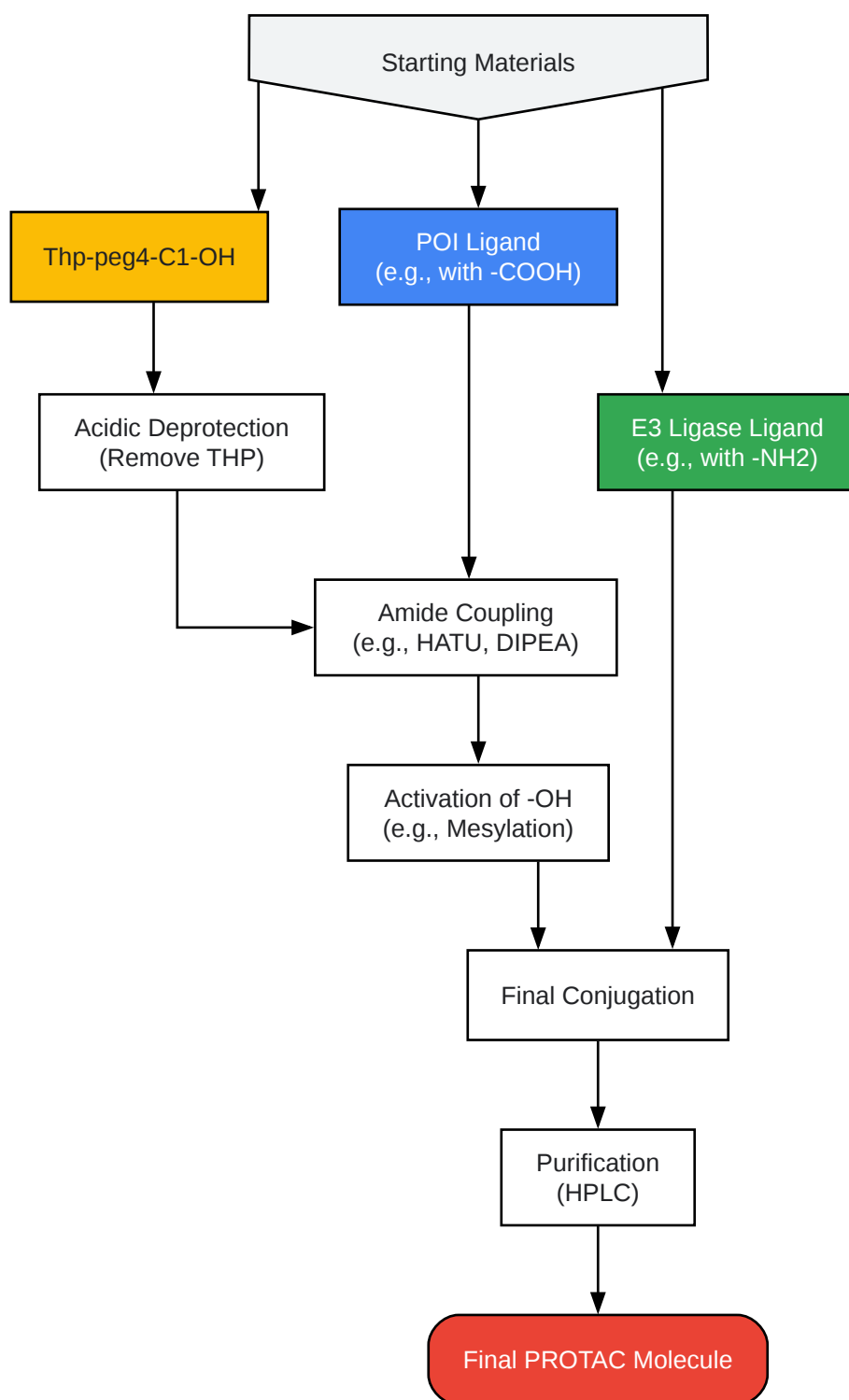
| Property                | Value  | Source(s) |
|-------------------------|--|-----------|
| Molecular Formula       | C14H28O6   |           |
| Molecular Weight        | 292.37 g/mol   |           |
| Description             | A PEG-based PROTAC linker.                                 |           |
| Key Structural Features | THP protecting group, PEG4 chain, terminal hydroxyl group. |           |

## Role in PROTAC-Mediated Protein Degradation

**Thp-peg4-C1-OH** serves as the connecting bridge in a PROTAC molecule. One end of the linker is conjugated to a ligand that binds to the target protein, while the other end is attached to a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the proper formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular protein degradation machinery. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.





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